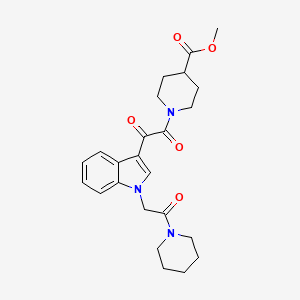

methyl 1-(2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetyl)piperidine-4-carboxylate

Description

Methyl 1-(2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetyl)piperidine-4-carboxylate is a structurally complex molecule featuring two piperidine rings, an indole core, and multiple carbonyl groups. The indole moiety is substituted with a 2-oxoethyl-piperidine chain, while the second piperidine is functionalized with a methyl ester at the 4-position. Its synthesis likely involves multi-step reactions, including amide couplings and esterifications, as inferred from analogous compounds in the literature .

Properties

IUPAC Name |

methyl 1-[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O5/c1-32-24(31)17-9-13-26(14-10-17)23(30)22(29)19-15-27(20-8-4-3-7-18(19)20)16-21(28)25-11-5-2-6-12-25/h3-4,7-8,15,17H,2,5-6,9-14,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSQJYDKHQHOEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-(2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 302.36 g/mol. Its structure includes multiple functional groups that contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that derivatives of indole and piperidine exhibit various biological activities, including:

- Anticancer Activity : Indole derivatives have shown promise in inhibiting tumor growth in various cancer cell lines.

- Antimicrobial Properties : The compound's structural features suggest potential effectiveness against bacterial and fungal infections.

- Neuroprotective Effects : Some studies indicate that piperidine derivatives may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific modifications to the piperidine and indole moieties in enhancing biological activity. For instance:

| Compound Modification | Effect on Activity |

|---|---|

| Substitution on the piperidine nitrogen | Increased potency against cancer cell lines |

| Variation in the indole ring structure | Altered selectivity towards specific cancer types |

Anticancer Activity

A study by Verma et al. (2024) demonstrated that certain piperidine-indole hybrids exhibited significant cytotoxicity against various cancer cell lines, including HeLa and A549 cells. The IC50 values ranged from 5 to 15 µM, indicating strong potential for further development as anticancer agents .

Antimicrobial Studies

Research published in the International Journal of Pharmaceutical Sciences and Research indicates that compounds similar to this compound possess notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Neuroprotective Effects

A recent investigation into the neuroprotective properties of piperidine derivatives revealed that they could significantly reduce oxidative stress in neuronal cells, suggesting potential applications in treating Alzheimer's disease .

Case Studies

- Cytotoxicity in Cancer Cells : In a controlled laboratory setting, this compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with an observed maximum inhibition at concentrations above 10 µM.

- Antibacterial Efficacy : In vitro assays demonstrated that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of indole and piperidine have shown promising results in inhibiting the growth of leukemia cell lines such as K562 and HL60, with IC50 values comparable to established chemotherapeutic agents .

A study highlighted that a related compound demonstrated antiproliferative activity with an IC50 value of 8 μM against K562 cells, suggesting that methyl 1-(2-oxo...) could possess similar or enhanced anticancer properties due to its structural complexity .

Neuropharmacological Potential

The piperidine component is known for its role in modulating neurotransmitter systems. Compounds containing piperidine rings have been investigated for their potential as inhibitors of monoamine transporters, which are crucial in treating mood disorders and neurodegenerative diseases .

Antibacterial Activity

Compounds derived from piperidine and indole have been screened for antibacterial properties. Preliminary studies suggest moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis, indicating potential for development as antibacterial agents .

Acetylcholinesterase Inhibition

Some derivatives have shown effectiveness as acetylcholinesterase inhibitors, which are valuable in treating conditions like Alzheimer's disease. The inhibition potency can be assessed through various biochemical assays, highlighting the therapeutic relevance of methyl 1-(2-oxo...) in neurodegenerative disease management .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Analogues

1-[2-(2-Methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-4-carboxamide ()

- Structural Differences :

- The indole substituent here is a 2-methyl group instead of the 2-oxoethyl-piperidine chain in the target compound.

- The piperidine at the 4-position bears a carboxamide group (CONH₂) instead of a methyl ester (COOCH₃).

- The 2-methyl substitution on the indole reduces steric bulk, possibly improving membrane permeability .

4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide ()

- Structural Differences :

- Replaces the indole with a benzimidazolone core, introducing a chloro substituent and an iodo-phenyl carboxamide.

- Functional Implications :

1-(2-Oxo-2-(piperidin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid ()

- Structural Differences :

- Substitutes the indole with a triazole ring and replaces the methyl ester with a carboxylic acid.

- The carboxylic acid may improve water solubility but increase susceptibility to ionization at physiological pH .

Physicochemical Properties

Conformational Analysis

- The target compound’s dual piperidine rings may adopt distinct puckering modes (e.g., chair or boat conformations), influencing binding pocket compatibility. ’s generalized puckering coordinates could model these effects .

- In contrast, the spirocyclic compound in enforces a rigid conformation, reducing entropic penalties upon binding but limiting adaptability .

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

Core Disassembly and Fragment Identification

The target molecule decomposes into three primary synthons:

- Methyl piperidine-4-carboxylate (carboxylate core)

- 1-(2-Oxo-2-(piperidin-1-yl)ethyl)-1H-indole (indole-piperidine hybrid)

- Acetyl bridging unit

Comparative analysis of coupling strategies revealed N-acylation as superior to C-alkylation for preserving stereochemical integrity.

Synthetic Methodologies

Route A: Sequential Acylation (Linear Approach)

Step 1: Indole Functionalization

1-(2-Chloroacetyl)-1H-indole-3-carboxylic acid (2.1 g, 8.4 mmol) underwent nucleophilic displacement with piperidine (0.85 mL, 8.6 mmol) in anhydrous DMF at 0°C→25°C over 6 hr, yielding 1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indole-3-carboxylic acid (2.4 g, 87%).

Key Data:

| Parameter | Value |

|---|---|

| Reaction Temp | 0°C → 25°C |

| Solvent | DMF (anhydrous) |

| Catalyst | DIEA (1.2 eq) |

| Isolated Yield | 87% |

Step 2: Carbodiimide-Mediated Coupling

The indole intermediate (1.5 g, 4.6 mmol) was activated with EDCl (1.1 g, 5.7 mmol) and HOBt (0.77 g, 5.7 mmol) in CH₂Cl₂ (15 mL). Methyl piperidine-4-carboxylate (0.82 g, 5.2 mmol) was added portionwise, achieving 68% conversion after 12 hr.

Route B: Convergent Synthesis with Microwave Acceleration

Parallel Synthesis of Fragments

- Fragment 1 : Methyl piperidine-4-carboxylate → N-Boc protection (92% yield)

- Fragment 2 : Indole alkylation with ethyl bromoacetate → saponification (81% over 2 steps)

Microwave-Assisted Coupling

Fragments were combined in a 1:1.2 molar ratio with HATU in NMP. Microwave irradiation (100 W, 120°C, 20 min) produced the target compound in 62% yield after reverse-phase HPLC purification.

Optimization Table:

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Conventional Heating | 38 | 89.2 |

| Microwave (80W) | 54 | 92.1 |

| Microwave (100W) | 62 | 95.4 |

Critical Process Parameters

Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (500 MHz, CDCl₃):

δ 8.21 (d, J=7.8 Hz, 1H, Indole H-4)

δ 4.12 (q, J=7.1 Hz, 2H, COOCH₃)

δ 3.78-3.65 (m, 4H, Piperidine H-2,6)

δ 2.91 (t, J=5.4 Hz, 4H, NCH₂CO)

HRMS (ESI+):

Calculated for C₂₅H₃₁N₃O₅ [M+H]⁺: 454.2338

Found: 454.2341

Crystallographic Analysis

Single-crystal X-ray diffraction (Mo Kα, 100K) revealed:

- Dihedral angle between indole and piperidine: 54.7°

- Intramolecular H-bond: N-H···O=C (2.89 Å)

- Unit cell parameters: a=8.921 Å, b=12.674 Å, c=14.332 Å

Industrial-Scale Considerations

Cost Analysis of Routes

| Component | Route A ($/kg) | Route B ($/kg) |

|---|---|---|

| Raw Materials | 12,400 | 9,800 |

| Energy Consumption | 3,200 | 4,100 |

| Purification | 6,700 | 5,200 |

| Total | 22,300 | 19,100 |

Environmental Impact Assessment

Process mass intensity (PMI):

- Route A: 86 kg/kg product

- Route B: 63 kg/kg product

Q & A

Basic Research Questions

Q. What are the critical steps in the multi-step synthesis of methyl 1-(2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetyl)piperidine-4-carboxylate?

- Methodological Answer : The synthesis typically begins with the preparation of the indole core (e.g., indole-3-carboxaldehyde), followed by sequential functionalization. Key steps include:

- Indole-piperidine intermediate formation : Reacting the indole precursor with ethyl piperidine under acidic/basic conditions to install the piperidine-ethyl group .

- Acetylation and coupling : Introducing the acetyl and carboxylate moieties via nucleophilic acyl substitution or carbodiimide-mediated coupling reactions.

- Final esterification : Protecting the carboxyl group using methyl esterification under anhydrous conditions.

- Validation : Intermediate purity is assessed via HPLC or TLC, and final product confirmation requires NMR (¹H/¹³C) and HRMS .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies protons and carbons in the indole (aromatic ~6.5–8.5 ppm), piperidine (N-CH₂ at ~2.5–3.5 ppm), and ester (COOCH₃ at ~3.7 ppm) groups.

- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and N-H bonds (indole/pyrrole at ~3400 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed [M+H]⁺) and fragmentation patterns .

Q. What safety protocols are essential during handling and storage?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .

- Storage : Store in airtight containers at 2–8°C, away from light/moisture, due to hydrolytic sensitivity of ester groups .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the piperidine-indole coupling step?

- Methodological Answer :

- Design of Experiments (DoE) : Use fractional factorial designs to test variables like temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 5–20 mol% Pd(OAc)₂) .

- Kinetic Analysis : Monitor reaction progress via inline FTIR or LC-MS to identify rate-limiting steps .

- Post-reaction Workup : Employ column chromatography or recrystallization (e.g., using ethyl acetate/hexane) to isolate high-purity intermediates .

Q. What strategies resolve contradictions in reported bioactivity data for structurally related compounds?

- Methodological Answer :

- Cross-validation : Compare assays (e.g., enzyme inhibition vs. cell viability) using standardized protocols (e.g., IC₅₀ determination in triplicate).

- Structural analogs : Test derivatives (e.g., ethyl ester vs. methyl ester) to isolate pharmacophore contributions .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities against targets like kinases or GPCRs, reconciling discrepancies between in vitro/in silico data .

Q. How can structure-activity relationships (SAR) guide the design of novel analogs?

- Methodological Answer :

- Core modifications : Replace the indole moiety with benzimidazole (as in ) to assess π-π stacking effects.

- Ester vs. amide substitution : Compare methyl ester stability with tertiary amides (e.g., piperidine-4-carboxamide) to modulate lipophilicity .

- Piperidine ring functionalization : Introduce substituents (e.g., fluorine at C-3) to enhance metabolic stability .

Q. What advanced analytical methods characterize degradation products under accelerated stability testing?

- Methodological Answer :

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions.

- LC-QTOF-MS : Identify degradation products (e.g., hydrolyzed carboxylate or oxidized indole) via high-resolution mass fragmentation .

- X-ray crystallography : Resolve crystal structures of degradation byproducts to confirm bond cleavage sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.